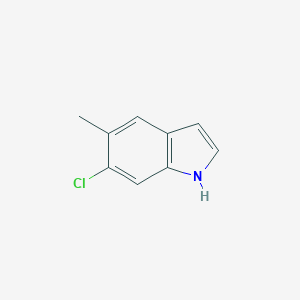

6-chloro-5-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

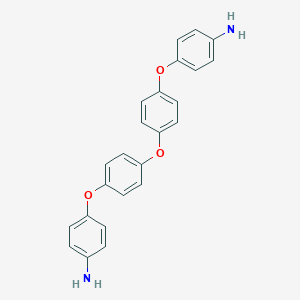

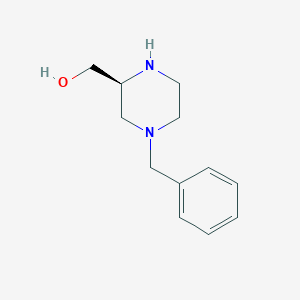

6-Chloro-5-methyl-1H-indole is a compound with the molecular formula C9H8ClN . It has a molecular weight of 165.62 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The indole moiety is substituted at the 6th position with a chlorine atom and at the 5th position with a methyl group .Chemical Reactions Analysis

Indole derivatives, such as this compound, are versatile and commonly used in the synthesis of various organic compounds . They are important types of molecules and play a main role in cell biology .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place, sealed, and at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Modification

- Chemical Reactions : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a compound closely related to 6-chloro-5-methyl-1H-indole, was studied for its reactions with N-bromosuccinimide, leading to various derivatives including the tetrahydro, dihydro, and dehydro esters. This type of chemical modification is crucial in synthesizing various indole derivatives with potential applications in drug development and material science (Irikawa et al., 1989).

Nucleophilic Reactivity

- Nucleophilic Characteristics : The kinetics of the coupling reactions of various indoles, including compounds similar to this compound, with reference benzhydryl cations were investigated. These studies are significant for understanding the nucleophilic behavior of indoles, which is important in organic synthesis and pharmaceutical applications (Lakhdar et al., 2006).

Synthesis of Pharmaceutical Intermediates

- Pharmaceutical Intermediate Synthesis : A synthetic route from 4-chloro-2-methylaniline to 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, an important impurity in the synthesis of the anti-HIV/AIDS drug efavirenz, was developed. This highlights the role of chloro-methyl-indoles in the synthesis of complex pharmaceutical compounds (Gazvoda et al., 2018).

Spectroscopic Studies

- Spectroscopic Analysis : Studies on the electronic absorption spectra of various substituted indoles, including 5-chloro- and 6-methyl-indoles, provide insights into the π* ← π transition analogous to the λ 2850 A system of indole. Such spectroscopic analyses are crucial for understanding the electronic properties of these compounds, which is valuable in material science and analytical chemistry (Rao et al., 1989).

Taints and Off-Flavours in Wines

- Food and Beverage Industry : Indole derivatives, including compounds similar to this compound, have been identified as causes of taints and off-flavours in wines. This research is important for quality control and flavor analysis in the food and beverage industry (Capone et al., 2010).

Molecular Docking Studies

- Drug Design and Development : Molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which share structural similarities with this compound, have been carried out to predict binding interactions with target proteins like EGFR. Such studies are integral to drug discovery and development (Reddy et al., 2022).

Mécanisme D'action

Target of Action

6-Chloro-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes at the molecular and cellular levels.

Biochemical Pathways

Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

This compound is associated with some safety hazards. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

6-chloro-5-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUUANOGBHUNNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444631 |

Source

|

| Record name | 6-chloro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-42-7 |

Source

|

| Record name | 6-chloro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)

![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)

![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)